2-Octyldodecyl-D-xylopyranoside
Overview
Description
2-Octyldodecyl-D-xylopyranoside is a non-ionic surfactant belonging to the glycoside class. It is commonly used in various industrial and scientific applications due to its excellent emulsifying, dispersing, and solubilizing properties . This compound is also known by its INCI name, Octyldodecyl xyloside .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyldodecyl-D-xylopyranoside typically involves the glycosylation of D-xylose with 2-octyldodecanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure high yield and purity . The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Acid catalysts like sulfuric acid or enzymatic catalysts.
Solvents: Organic solvents such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency . The process involves:
Raw Material Preparation: Purification of D-xylose and 2-octyldodecanol.
Reaction: Continuous glycosylation in a flow reactor.
Purification: Removal of by-products and unreacted materials through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Octyldodecyl-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: Nucleophilic substitution reactions can modify the glycoside moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Modified glycosides with different functional groups.
Scientific Research Applications
2-Octyldodecyl-D-xylopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Octyldodecyl-D-xylopyranoside involves its ability to interact with lipid bilayers and proteins. It forms micelles that can encapsulate hydrophobic molecules, enhancing their solubility and stability . The molecular targets include membrane proteins and lipids, where it disrupts or stabilizes the membrane structure depending on the concentration and conditions .
Comparison with Similar Compounds
Similar Compounds
2-Octyldodecyl-D-glucopyranoside: Another glycoside surfactant with similar properties but derived from glucose instead of xylose.
2-Octyldodecyl-D-mannopyranoside: Similar to the xylopyranoside but derived from mannose.
Uniqueness
2-Octyldodecyl-D-xylopyranoside is unique due to its specific interaction with xylose, providing distinct solubilizing and emulsifying properties compared to other glycosides . Its ability to form stable micelles and its biocompatibility make it particularly valuable in biological and medical applications .
Biological Activity
2-Octyldodecyl-D-xylopyranoside, also known as Octyldodecyl xyloside, is a non-ionic surfactant with significant potential in various biological applications. Its unique structure, characterized by a long hydrophobic octyldodecyl chain and a hydrophilic D-xylopyranoside moiety, contributes to its emulsifying and surfactant properties. This article explores the compound's biological activity, including its toxicity, antimicrobial properties, and potential applications in pharmaceuticals and cosmetics.
- Molecular Formula: C₂₃H₄₈O₅
- Molecular Weight: 430.7 g/mol
- Appearance: Orange paste at room temperature
- Melting Point: Approximately 25 °C
- Water Solubility: 2.3 × 10^-3 g/L at 20 °C
- Log Partition Coefficient (log P): 7.69 (indicating high lipophilicity)
Toxicological Profile
Research indicates that this compound exhibits low toxicity levels:
Endpoint | Result | |
---|---|---|
Acute Oral Toxicity (Rat) | LD50 > 2500 mg/kg bw | Low toxicity |
Acute Dermal Toxicity (Rat) | LD50 > 2000 mg/kg bw | Low toxicity |
Skin Irritation (Rabbit) | Slightly irritating | Minimal irritation |
Eye Irritation (Rabbit) | Slightly irritating | Minimal conjunctival irritation |
Skin Sensitization (Guinea Pig) | No evidence of sensitization | Safe for use |
These results suggest that the compound is generally safe for use in consumer products, although slight irritations were noted under certain conditions .
Membrane Interaction and Permeabilization
This compound has been shown to disrupt cell membranes and induce controlled permeabilization. This property allows for the introduction of specific molecules or probes into cells, facilitating studies on cellular processes .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various microorganisms:
- Bacteria: Effective against both methicillin-resistant (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA).
- Fungi: Inhibitory activity observed against Candida species.
The minimum inhibitory concentration (MIC) values for these activities range from 32 to 256 μg/mL, demonstrating its potential as an antimicrobial agent .
Application in Drug Delivery Systems
Studies have indicated that this compound can enhance the performance of other surfactants, improving foaming and emulsifying properties. Its ability to permeate lipid bilayers suggests potential applications in drug delivery systems .
Safety Assessments in Clinical Use
A case study highlighted its role as a contact allergen, where it was implicated in an outbreak of eczema among workers at a medical equipment manufacturing facility. Patch tests revealed reactions to the compound, indicating the necessity for careful monitoring when used in formulations .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octyl α-D-glucopyranoside | C₂₀H₄₂O₅ | Contains glucose; lower hydrophobicity |
Decyl β-D-glucopyranoside | C₂₂H₄₆O₅ | Longer alkyl chain; used in similar applications |
Dodecyl β-D-maltopyranoside | C₂₄H₅₀O₅ | Maltose moiety; higher water solubility than xylosides |
The primary distinction of this compound lies in its combination of a long hydrophobic chain with a specific sugar moiety (D-xylopyranose), imparting unique emulsifying properties not found in other similar compounds .
Properties
IUPAC Name |
(3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLPXVWSLFHDJE-NZZVNMMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423772-95-6 | |
Record name | EC 464-320-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423772956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [No public or meaningful name is available] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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